molecular formula C12H14ClNO B2753204 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 22302-75-6

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No. B2753204
CAS RN: 22302-75-6
M. Wt: 223.7
InChI Key: FDAUHAVGGMTTBP-UHFFFAOYSA-N
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Description

“2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the CAS Number: 1153022-44-6 . It is a powder at room temperature .


Synthesis Analysis

The compound has been synthesized in the laboratory. The synthesis process involves the use of Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) to characterize the molecular formula .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using Gaussian 09 W software. The energy of the highest occupied molecular orbital (EHOMO), lowest unoccupied molecular orbital (ELUMO), energy gap (Δ E = ELUMO − EHOMO), and dipole moment (μ), as well as the percent of transmitted electrons (Δ N) were calculated .


Chemical Reactions Analysis

The compound has been used in corrosion inhibiting activities. The corrosion inhibiting activities of the derivatives were predicted using quantum chemical calculations .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature. It has a molecular weight of 265.78 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound has been identified as an orphan medicine for the treatment of adrenoleukodystrophy . This designation indicates that it is considered promising for treating a rare disease, with incentives provided to the developer to support further research and development.

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 . These statements indicate that it causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).

properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUHAVGGMTTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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